molecular formula C11H18N2 B6202671 2-(4-tert-butylpyridin-2-yl)ethan-1-amine CAS No. 757177-63-2

2-(4-tert-butylpyridin-2-yl)ethan-1-amine

Cat. No. B6202671
CAS RN: 757177-63-2
M. Wt: 178.3
InChI Key:
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Description

2-(4-tert-Butylpyridin-2-yl)ethan-1-amine (2-TBPEA) is an organic compound that is widely used in scientific research. 2-TBPEA is an important building block for a variety of organic compounds and has a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound is also known as 2-tert-butylpyridine ethanamine and is used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

2-TBPEA is an important building block for a variety of organic compounds and has a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound is used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 2-TBPEA is also used in the synthesis of a variety of compounds with biological activity, such as inhibitors of protein tyrosine kinases and small molecule inhibitors of signal transduction pathways. 2-TBPEA is also used in the synthesis of compounds with potential applications in cancer therapy.

Mechanism of Action

2-TBPEA is an organic compound that is widely used in scientific research. The mechanism of action of 2-TBPEA is not well understood, however, it is believed that the compound functions as a proton donor, which allows it to interact with other molecules. The proton donation ability of 2-TBPEA allows the compound to form hydrogen bonds with other molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
2-TBPEA has a wide range of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes involved in signal transduction pathways and protein tyrosine kinases, which are involved in cell growth and proliferation. 2-TBPEA has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, which can lead to a decrease in the production of certain hormones and neurotransmitters. Furthermore, 2-TBPEA has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA.

Advantages and Limitations for Lab Experiments

2-TBPEA is an important building block for a variety of organic compounds and has a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. One of the major advantages of using 2-TBPEA in laboratory experiments is that it is easy to obtain and is relatively inexpensive. Furthermore, the compound is stable and can be stored for long periods of time without degrading. However, one of the major limitations of using 2-TBPEA in laboratory experiments is that it is not soluble in water and must be dissolved in an organic solvent before use.

Future Directions

The potential applications of 2-TBPEA are still being explored and there are a number of potential future directions for research. One potential future direction is the development of new compounds that are based on 2-TBPEA, such as inhibitors of protein tyrosine kinases or small molecule inhibitors of signal transduction pathways. Another potential future direction is the development of new methods for the synthesis of 2-TBPEA, such as the use of enzymatic catalysis. Additionally, research into the biochemical and physiological effects of 2-TBPEA could lead to the development of new compounds with potential applications in cancer therapy. Finally, the development of analytical methods to detect the presence of 2-TBPEA in biological samples could lead to the development of new diagnostic tools.

Synthesis Methods

2-TBPEA can be synthesized using several different methods. One of the most common methods is the reaction of 2-bromopyridine and ethanamine in the presence of a base such as sodium hydroxide. This reaction produces the desired product in high yields. Other methods for the synthesis of 2-TBPEA include the reaction of 2-bromopyridine with ethanamine or the reaction of 2-chloropyridine with ethanamine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-tert-butylpyridin-2-yl)ethan-1-amine involves the reaction of 4-tert-butyl-2-bromopyridine with ethylamine in the presence of a base.", "Starting Materials": [ "4-tert-butyl-2-bromopyridine", "ethylamine", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 4-tert-butyl-2-bromopyridine to a reaction flask", "Add ethylamine and base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then extract with a suitable solvent", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography or recrystallization" ] }

CAS RN

757177-63-2

Molecular Formula

C11H18N2

Molecular Weight

178.3

Purity

95

Origin of Product

United States

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